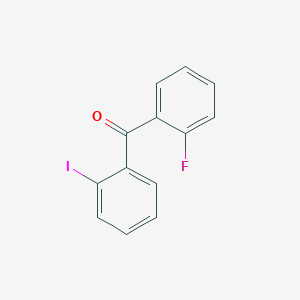

2-Fluoro-2'-iodobenzophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPNTOKCAKWMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641512 | |

| Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-22-3 | |

| Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 2 Iodobenzophenone and Analogous Structures

Strategic Approaches to Fluorinated and Iodinated Benzophenone (B1666685) Synthesis

The introduction of fluorine and iodine atoms at specific positions on the benzophenone scaffold is a primary challenge in the synthesis of the target molecule. This section details the strategic approaches for achieving this, including regioselective halogenation techniques and methods for introducing these specific halogens into aromatic ketones.

Regioselective Halogenation Techniques for Benzophenone Derivatives

Regioselectivity in the halogenation of benzophenone derivatives is crucial for the synthesis of specifically substituted compounds like 2-Fluoro-2'-iodobenzophenone. The directing effects of the carbonyl group and existing substituents on the aromatic rings play a significant role in determining the position of halogenation.

Direct iodination of aromatic compounds can be achieved under neutral and mild conditions using a mercury(II) oxide and iodine (HgO-I₂) reagent. This method provides a straightforward work-up procedure. A typical procedure involves stirring a suspension of HgO (0.5-3 equivalents) and I₂ (1-3 equivalents) with the substrate in a solvent like dichloromethane (B109758) at room temperature. imperial.ac.uk For benzophenone derivatives, the electrophilic iodination would be directed by the deactivating carbonyl group primarily to the meta-positions. However, the presence of an activating or ortho,para-directing group on one of the phenyl rings can influence the regioselectivity.

In the context of synthesizing this compound, a potential strategy would be the regioselective iodination of 2-fluorobenzophenone (B1294949). The fluorine atom, being an ortho,para-director, would activate the positions ortho and para to it. However, the deactivating effect of the benzoyl group would also influence the outcome.

Another approach to achieve regioselectivity is through directed C-H activation. For instance, a radical-based direct C-H iodination protocol has been developed for various heteroaromatic compounds, demonstrating high regioselectivity. rsc.org While not directly applied to benzophenones in the provided context, this methodology highlights the potential for developing directed iodination strategies.

The table below summarizes some research findings on regioselective iodination:

| Substrate Type | Reagent | Position of Iodination | Reference |

| Benzocyclic amines | HgO-I₂ | Varies based on structure | imperial.ac.uk |

| Benzofurans and benzopyrans | HgO-I₂ | Varies based on structure | imperial.ac.uk |

| Benzothiophene | HgO-I₂ | Varies based on structure | imperial.ac.uk |

| Quinolines and Quinolones | Radical-based direct C-H iodination | C3 selective | rsc.org |

| Pyridones and Pyridines | Radical-based direct C-H iodination | C3 and C5 | rsc.org |

Methodologies for Introducing Fluoro and Iodo Substituents into Aromatic Ketones

The introduction of fluorine and iodine into aromatic ketones can be accomplished through various synthetic routes, either by starting with pre-halogenated precursors or by direct halogenation of the ketone.

Introduction of Fluorine:

Fluorinated benzophenone derivatives can be prepared via Friedel-Crafts acylation. For example, 4-fluoro-2',4'-dihydroxybenzophenone is synthesized by the Friedel-Crafts acylation of resorcinol. google.com In a similar vein, the synthesis of 2-fluorobenzophenone precursors could be achieved by the Friedel-Crafts acylation of an appropriate aromatic compound with 2-fluorobenzoyl chloride. The synthesis of 2-amino-4'-fluoro-benzophenone has been achieved by a Hofmann degradation of 2-(4-fluorobenzoyl)benzamide, which is obtained from a Friedel-Crafts reaction between phthalic imidine and fluorobenzene. google.com

Introduction of Iodine:

The introduction of iodine onto an aromatic ring can be achieved through the reaction of an aniline (B41778) derivative with iodine and a cyanide source to form an iodinated benzonitrile. For instance, 2-fluoro-4-iodoaniline (B146158) can be converted to 2-fluoro-4-iodobenzonitrile. guidechem.com While not a direct route to a benzophenone, this highlights a method for introducing iodine into a fluorinated aromatic precursor which could then be further elaborated.

A more direct method for the iodination of aromatic compounds involves the use of iodine with an oxidizing agent. For example, the iodination of alkenes to produce 2-fluoroalkyl iodides has been achieved using iodine and an HF reagent in the presence of an oxidant. organic-chemistry.orgresearchgate.net This methodology could potentially be adapted for the direct iodofluorination of aromatic systems.

Cross-Coupling Reaction Pathways in the Synthesis of this compound Precursors and Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are central to the synthesis of complex diaryl ketones like this compound. These methods often involve the coupling of two different halogenated precursors.

Suzuki-Miyaura Cross-Coupling Applications for Halogenated Benzophenones

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for synthesizing biaryl compounds, including benzophenone derivatives.

A plausible synthetic route to this compound could involve the Suzuki-Miyaura coupling of 2-fluorophenylboronic acid with 2-iodobenzoyl chloride, or vice versa, the coupling of 2-iodophenylboronic acid with 2-fluorobenzoyl chloride. The reaction typically proceeds in the presence of a palladium catalyst and a base.

Decarbonylative cross-coupling reactions also offer a pathway to fluorinated diaryl compounds. For instance, a palladium-catalyzed decarbonylative reaction has been developed for the coupling of fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. nih.govnih.gov

The table below presents data on Suzuki-Miyaura cross-coupling reactions of halogenated compounds:

| Electrophile | Nucleophile | Catalyst/Conditions | Product Type |

| Fluoroalkylcarboxylic acid derivatives | Aryl organometallics | Palladium catalyst | Aryl-fluoroalkyl compounds |

| 2-Fluorobenzofurans | Arylboronic acids | Nickel catalyst | 2-Arylbenzofurans |

Sonogashira Coupling and Other Palladium-Catalyzed Methods

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction. organic-chemistry.orglibretexts.org This reaction can be used to synthesize precursors that can then be converted to the desired benzophenone. For example, a 2-fluorophenylacetylene could be coupled with a 2-iodobenzoyl derivative, followed by hydration of the alkyne to yield the ketone. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.com

Palladium-catalyzed carbonylation reactions also provide a route to benzophenone synthesis. A palladium-catalyzed cascade carbonylative synthesis has been developed to produce various carbonyl-containing compounds. researchgate.net This could potentially be applied to the synthesis of this compound by carbonylative coupling of appropriate aryl halides.

The following table summarizes key aspects of the Sonogashira coupling:

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Terminal Alkyne | Aryl/Vinyl Halide | Palladium catalyst, Copper(I) cocatalyst, Amine base | Internal Alkyne |

| α,β-Unsaturated triazine esters | Terminal alkynes | NHC-Pd(II)-Allyl precatalyst | Cross-conjugated enynones |

Nickel-Catalyzed Coupling Reactions Relevant to Fluoro-Aromatics

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, particularly for the activation of challenging C-F bonds.

Efficient nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated, proceeding through the activation of the aromatic C-F bond. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net This methodology could be adapted for the synthesis of this compound by coupling a 2-fluorobenzophenone derivative with an appropriate arylboronic acid. The reactions are often carried out under mild conditions and involve the formation of nickelacyclopropane intermediates.

Nickel-catalyzed direct C-H/C-O cross-couplings of benzylic alcohol derivatives with fluorobenzenes have also been reported, providing a route to valuable heteroatom-containing compounds. nih.gov

The table below details findings from research on nickel-catalyzed coupling reactions:

| Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

| 2-Fluorobenzofurans | Arylboronic acids | Ni(cod)₂, PCy₃ | Activation of aromatic C-F bond | beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net |

| Benzylic alcohol derivatives | Fluorobenzenes | Nickel catalyst | Direct C-H/C-O cross-coupling | nih.gov |

Organometallic Reagent Chemistry in Benzophenone Synthesis

Organometallic chemistry provides powerful tools for the construction of carbon-carbon bonds, forming the backbone of many synthetic routes to complex aromatic ketones like benzophenones. Reagents such as organolithium and organomagnesium compounds act as potent nucleophiles or strong bases, enabling the precise functionalization of aromatic rings. utexas.edu

The Grignard reaction is a cornerstone of organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds. nih.gov Grignard reagents (R-MgX) are organomagnesium halides prepared by reacting an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com These reagents function as strong nucleophiles, with the carbon atom bonded to magnesium bearing a significant negative charge, making it highly reactive toward electrophilic centers such as carbonyl carbons. pressbooks.pubmnstate.edu

The synthesis of a benzophenone scaffold can be achieved by the reaction of an aryl Grignard reagent with an appropriate electrophile. A common pathway involves the addition of an aryl Grignard reagent to a benzaldehyde (B42025) derivative. This nucleophilic addition to the carbonyl group initially forms a magnesium alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield a diaryl carbinol (a benzhydrol). pressbooks.pub The final step is the oxidation of this secondary alcohol to the corresponding benzophenone.

General Mechanism of Grignard Reaction for Benzophenone Synthesis:

Formation of Grignard Reagent: An aryl halide (e.g., 2-iodofluorobenzene) reacts with magnesium metal in anhydrous ether.

Nucleophilic Addition: The formed Grignard reagent attacks the electrophilic carbonyl carbon of a benzaldehyde (e.g., 2-iodobenzaldehyde). The C=O π bond is broken, and a new C-C bond is formed, creating a magnesium alkoxide intermediate. pressbooks.pub

Protonation: An acidic workup (e.g., with H₃O⁺) protonates the alkoxide to form the diaryl carbinol. masterorganicchemistry.com

Oxidation: The resulting secondary alcohol is oxidized using various reagents (e.g., chromic acid, PCC) to yield the final benzophenone product. nih.gov

Computational studies using density functional theory have elucidated the mechanism, suggesting a concerted, four-centered polar process for the formation of C-C and O-Mg bonds. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Reagent Formation | Aryl Halide, Mg, Ether/THF | Arylmagnesium Halide (Ar-MgX) |

| 2 | Nucleophilic Addition | Aryl Grignard, Benzaldehyde | Magnesium Alkoxide |

| 3 | Workup | H₃O⁺ | Diaryl Carbinol (Benzhydrol) |

| 4 | Oxidation | Oxidizing Agent (e.g., PCC, Jones reagent) | Substituted Benzophenone |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation to the adjacent ortho position. organic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with a suitable electrophile to introduce a substituent exclusively at the ortho position. wikipedia.orgunblog.fr

The O-carbamate group (-OCONEt₂) is one of the most powerful DMGs due to its strong coordinating ability with lithium. nih.gov This strategy is highly applicable to the synthesis of polysubstituted benzophenones. For instance, a phenyl carbamate (B1207046) can be lithiated ortho to the carbamate group. The resulting aryllithium species can then be quenched with a substituted benzoyl chloride or benzaldehyde to install the second aromatic ring, leading to a highly substituted benzophenone precursor after subsequent manipulation of the directing group. cdnsciencepub.com

Key Steps in DoM for Benzophenone Synthesis:

Substrate Preparation: An aromatic compound is functionalized with a potent Directed Metalation Group (DMG), such as an amide, O-carbamate, or methoxy (B1213986) group. wikipedia.org

Ortho-Lithiation: The substrate is treated with a strong organolithium base (e.g., n-BuLi, s-BuLi, LDA) at low temperatures. The DMG chelates the lithium, directing deprotonation specifically to the C-H bond at the ortho position. organic-chemistry.org

Electrophilic Quench: The resulting aryllithium intermediate is reacted with an electrophile, such as a substituted benzoyl chloride, to form the benzophenone core.

DMG Modification/Removal: If desired, the DMG can be subsequently removed or converted into another functional group.

| Directing Metalation Group (DMG) | Relative Strength | Typical Base | Common Electrophiles for Benzophenone Synthesis |

|---|---|---|---|

| -CONR₂ | Strong | s-BuLi/TMEDA | ArCOCl, ArCHO |

| -OCONEt₂ | Strong | s-BuLi/TMEDA | ArCOCl, ArCHO |

| -SO₂NR₂ | Strong | n-BuLi | ArCOCl, ArCHO |

| -OMe | Moderate | n-BuLi | ArCOCl, ArCHO |

Photochemical and Radical-Mediated Synthetic Routes

Modern synthetic chemistry has increasingly turned to photochemical and radical-mediated reactions to access novel chemical space and develop milder reaction conditions. Benzophenones are notable both as products of and participants in such reactions.

Upon irradiation with UV light (typically 330–365 nm), the benzophenone chromophore is excited from its ground state (S₀) to a singlet state (S₁), which then efficiently undergoes intersystem crossing to a triplet state (T₁). mdpi.com This triplet state behaves as a diradical and is a powerful hydrogen abstractor. mdpi.com This reactivity is fundamental to photoaffinity labeling but also points to the potential for radical-based synthetic transformations involving the benzophenone core. mdpi.com

Recent advances have utilized photoredox catalysis to generate radicals under visible light for C-C bond formation. For example, a photocatalytic radical-polar crossover bicyclization has been developed to synthesize complex cyclic amines. researchgate.net While not a direct synthesis of benzophenones, such methods highlight the potential for radical-based strategies in constructing complex molecular architectures. A metal-free, intermolecular photocatalytic addition of amines to alkenes can be mediated by benzophenone itself acting as a photosensitizer, which generates α-aminoalkyl radicals. rsc.org This demonstrates the dual role of benzophenones in radical chemistry. The synthesis of the benzophenone core itself via radical pathways could involve radical-polar crossover reactions or novel coupling strategies initiated by light.

Development of Innovative Process Design for Scalable Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires robust, safe, and efficient process design. For the synthesis of benzophenone derivatives, traditional batch processing can suffer from challenges such as poor heat management, especially in highly exothermic reactions like Grignard reagent formation, leading to reduced yields and the formation of byproducts. patsnap.comniper.gov.in

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers a compelling solution to these challenges. patsnap.com Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time. niper.gov.in

Mechanistic Investigations into the Reactivity of 2 Fluoro 2 Iodobenzophenone

Reaction Mechanisms Involving Halogen Substituents

The presence of both fluorine and iodine atoms on the aromatic rings of 2-Fluoro-2'-iodobenzophenone dictates a diverse range of potential reaction mechanisms. The significant differences in the electronegativity, bond strength, and leaving group ability of fluorine and iodine lead to selective activation and transformation under various reaction conditions.

Nucleophilic Substitution Processes at the Iodine Center

The carbon-iodine bond in aryl iodides is susceptible to nucleophilic attack, primarily due to the excellent leaving group ability of the iodide ion. fiveable.me In the context of this compound, nucleophilic substitution reactions can proceed through several mechanistic pathways.

One common mechanism is nucleophilic aromatic substitution (SNAAr) . This process is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. While the benzoyl group is electron-withdrawing, its effect at the ortho position of the iodo-substituted ring is significant. The reaction proceeds via the addition of a nucleophile to the carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the iodide ion restores the aromaticity of the ring and yields the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the specific electronic and steric environment of the aryl iodide. fiveable.me

Another potential pathway involves transition-metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Negishi, and Stille couplings. fiveable.me In these reactions, an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) reacts with the aryl iodide in the presence of a transition metal catalyst, typically palladium or nickel. The catalytic cycle generally involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-iodine bond of this compound.

Transmetalation: The organometallic reagent transfers its organic group to the transition metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the catalyst and forming the new carbon-carbon bond.

The following table summarizes the key steps in a generic palladium-catalyzed cross-coupling reaction involving an aryl iodide:

| Step | Description |

| Oxidative Addition | Ar-I + Pd(0) → Ar-Pd(II)-I |

| Transmetalation | Ar-Pd(II)-I + R-M → Ar-Pd(II)-R + M-I |

| Reductive Elimination | Ar-Pd(II)-R → Ar-R + Pd(0) |

Where Ar represents the 2-fluorobenzoylphenyl group, I is iodine, R is the organic group from the organometallic reagent, and M is the metal of the organometallic reagent.

Radical Reaction Pathways Initiated by the Iodine Atom

The relatively weak carbon-iodine bond in aryl iodides (bond dissociation energy of approximately 67 kcal/mol) makes it susceptible to homolytic cleavage, initiating radical reaction pathways. rsc.org These reactions can be triggered by various stimuli, including heat, light (photochemical activation), or the presence of radical initiators. cymitquimica.comnih.gov

Upon homolysis of the C-I bond, an aryl radical and an iodine radical are generated. nih.gov The resulting 2-fluorobenzoylphenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of 2-fluorobenzophenone (B1294949).

Addition to Unsaturated Systems: The radical can add to double or triple bonds, initiating polymerization or forming new carbon-carbon bonds.

Iodine Atom Transfer: The aryl radical can abstract an iodine atom from another molecule, propagating a radical chain reaction. rsc.org

Photochemical activation is a particularly relevant method for initiating radical reactions in iodoarenes. cymitquimica.com Upon exposure to UV light, 2-iodobenzophenone (B1349951) and its derivatives can undergo excitation to a triplet state, which can then lead to the generation of radical species. nih.gov The presence of the benzophenone (B1666685) chromophore in the molecule suggests a propensity for photochemical reactivity.

The generation of aryl radicals from aryl iodides can also be achieved through single-electron transfer (SET) processes. nih.gov In such a mechanism, an electron donor transfers a single electron to the aryl iodide, leading to the formation of a radical anion, which then fragments to yield an aryl radical and an iodide anion.

C-F Bond Activation and Transformation Mechanistic Studies in Fluoro-Aromatics

The carbon-fluorine bond is significantly stronger and less polarizable than the carbon-iodine bond, making its activation more challenging. rsc.org However, under specific conditions, the C-F bond in fluoroaromatics can be cleaved and functionalized. These transformations often require the use of transition metal complexes or photochemical and electrochemical methods. rsc.orgnih.gov

Transition-metal-mediated C-F bond activation is a prominent strategy. nih.gov The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. This process is generally more difficult than C-I or C-Br bond activation due to the high bond strength of the C-F bond. The success of this approach often depends on the nature of the metal, the ligands, and the specific electronic properties of the fluoroaromatic substrate. nih.gov For instance, electron-withdrawing groups on the aromatic ring can facilitate C-F bond activation.

Another pathway for C-F bond transformation is nucleophilic aromatic substitution (SNAAr) . While fluorine is a poor leaving group in aliphatic systems, in activated aromatic systems, it can be displaced by strong nucleophiles. The strong electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to the fluorine. In this compound, the benzoyl group also contributes to the activation of the fluoro-substituted ring.

Recent advancements have also highlighted the potential of photochemical and electrochemical methods for C-F bond activation under milder conditions. rsc.org These approaches utilize light or electricity to generate highly reactive intermediates that can induce the cleavage of the C-F bond.

Carbonyl Group Reactivity and Associated Mechanisms

The carbonyl group of the benzophenone core is a key site of reactivity, characterized by its electrophilic carbon atom and nucleophilic oxygen atom. This polarity allows for a variety of addition reactions and subsequent transformations.

Electrophilic and Nucleophilic Additions to the Benzophenone Carbonyl

The primary mode of reaction for the carbonyl group is nucleophilic addition . A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The general mechanism is as follows:

Nucleophilic Attack: The nucleophile donates a pair of electrons to the carbonyl carbon, forming a new carbon-nucleophile bond and breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, creating an alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is typically protonated by a protic solvent or upon acidic workup to yield the final alcohol product.

The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic rings. In this compound, the electron-withdrawing nature of the halogen atoms can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Electrophilic addition to the carbonyl group can also occur, typically involving the protonation of the carbonyl oxygen by an acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles.

The following table provides examples of common nucleophilic addition reactions at the carbonyl group:

| Nucleophile | Product |

| Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Secondary Alcohol |

| Cyanide (CN-) | Cyanohydrin |

| Alcohols (R-OH) | Hemiacetal/Acetal |

Rearrangement Reactions and Intermolecular Processes

The initial products of carbonyl addition can undergo subsequent rearrangement reactions . For example, under certain conditions, intramolecular reactions can occur, particularly if a reactive functional group is generated in proximity to one of the aromatic rings.

Intramolecular aldol-type reactions are a possibility if a nucleophilic center can be generated on one of the phenyl rings or on a substituent, which can then attack the carbonyl carbon. youtube.comkhanacademy.orgyoutube.comyoutube.comyoutube.com This would lead to the formation of a new ring system. The favorability of such intramolecular reactions is often dependent on the size of the ring being formed, with five- and six-membered rings being the most common. youtube.comyoutube.com

Intermolecular processes following carbonyl group reactions can also be envisioned. For instance, the alcohol product formed from a nucleophilic addition could participate in subsequent intermolecular condensation or etherification reactions, depending on the reaction conditions and the presence of other reagents.

The presence of the ortho-iodo substituent opens up the possibility of intramolecular reactions involving this group following an initial reaction at the carbonyl center. For example, a nucleophilic addition to the carbonyl could be followed by an intramolecular cyclization involving the displacement of the iodide.

Photoreactivity and Excited State Dynamics

The absorption of ultraviolet light by this compound elevates the molecule to an electronically excited state, initiating a cascade of photophysical and photochemical processes. The fate of this excited state is dictated by the interplay of various decay pathways, including fluorescence, intersystem crossing to the triplet manifold, and chemical reactions leading to the formation of reactive intermediates.

Photoinduced Transformations and Reactive Intermediate Generation

Upon photoexcitation, the dominant photochemical pathway for halosubstituted aromatic compounds, particularly those containing a carbon-iodine bond, is the homolytic cleavage of the carbon-halogen bond. In the case of this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-F bond dictates that the primary photoinduced transformation will be the fission of the C-I bond.

This homolytic cleavage generates a pair of radical species: a 2-fluoro-2'-benzoylphenyl radical and an iodine atom.

Reaction: (2-F-C₆H₄)C(O)(C₆H₄-2'-I) + hν → (2-F-C₆H₄)C(O)(C₆H₄-2'•) + I•

These highly reactive intermediates can then engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or intramolecular cyclization. The generation and decay of these transient species can be monitored using techniques like nanosecond transient absorption spectroscopy, which provides insights into their absorption spectra and lifetimes. edinst.comedinst.comyoutube.com

While the precise quantum yield for the photolysis of this compound has not been reported, studies on analogous compounds such as o-iodophenol provide valuable context. The quantum yield of the photochemical reaction of o-iodophenol is influenced by the surrounding medium and the presence of electron donors. researchgate.net This suggests that the efficiency of the C-I bond cleavage in this compound will also be sensitive to the reaction conditions.

| Parameter | Description | Analogous System Value |

| Primary Photochemical Process | The initial chemical reaction following light absorption. | Homolytic cleavage of the Carbon-Iodine bond. |

| Generated Reactive Intermediates | Short-lived, highly reactive species formed during the reaction. | 2-fluoro-2'-benzoylphenyl radical, Iodine atom. |

| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of events occurring per photon absorbed. wikipedia.org | The quantum yield for the photochemical reaction of o-iodophenol, an analogous compound, has been observed to increase in the presence of an electron donor. researchgate.net |

| Experimental Probing Technique | Method used to detect and characterize reactive intermediates. | Nanosecond Transient Absorption Spectroscopy. edinst.comedinst.com |

This table presents expected photoreactivity based on principles of photochemistry and data from analogous compounds.

Fluorescence Quenching Mechanisms Relevant to Analogous Molecular Probes

Benzophenone and its derivatives are well-known for their ability to act as photosensitizers and quench the fluorescence of other molecules. This quenching typically occurs from the triplet excited state of the benzophenone derivative, which is efficiently populated from the initially formed singlet excited state via intersystem crossing. researchgate.net The long lifetime of the triplet state allows it to interact with other molecules in solution. acs.org

The quenching process can occur through two primary mechanisms:

Energy Transfer: The excited triplet benzophenone derivative can transfer its energy to a quencher molecule, provided the quencher has a lower triplet energy. This process, known as triplet-triplet energy transfer, results in the de-excitation of the benzophenone derivative and the formation of the triplet state of the quencher.

Electron Transfer: The excited benzophenone derivative can act as either an electron acceptor or an electron donor, depending on the redox properties of the quencher. This results in the formation of radical ions and the quenching of the excited state.

The efficiency of fluorescence quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. wikipedia.orgedinst.com The slope of the Stern-Volmer plot gives the Stern-Volmer constant (KSV), which is a measure of the quenching efficiency. nih.govchemrxiv.org

The quenching rate constant (kq) provides a quantitative measure of how efficiently the excited state is deactivated by the quencher. researchgate.netstackexchange.com Studies on the quenching of triplet benzophenone by various antioxidants have shown very high rate constants, indicating a very efficient process. researchgate.net

| Quencher | Solvent | Quenching Rate Constant (kq) for Triplet Benzophenone (M⁻¹s⁻¹) |

| 5,6-dihydroxyindole (DHI) | Acetonitrile/Water | 8.4 x 10⁹ |

| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Acetonitrile/Water | 5.5 x 10⁹ |

| α-Tocopherol (Vitamin E) | Acetonitrile | 5.0 x 10⁹ |

Data sourced from a study on the quenching of reactive excited states by melanin (B1238610) and related metabolites. researchgate.net This data is for the parent compound benzophenone and serves as an illustrative example of the quenching efficiency of the benzophenone triplet state.

For this compound, the presence of the heavy iodine atom is expected to enhance the rate of intersystem crossing, leading to a very efficient population of the triplet state. This, in turn, would make it an effective quencher and photosensitizer, similar to other benzophenone derivatives.

Advanced Spectroscopic Characterization and Structural Research

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Each mode of vibration corresponds to a specific energy, which can be measured by techniques like Infrared (IR) spectroscopy.

The IR spectrum of 2-Fluoro-2'-iodobenzophenone provides a unique "fingerprint" of the molecule and confirms the presence of key functional groups. The most prominent and diagnostic absorption is the carbonyl (C=O) stretching band. For substituted benzophenones, this band is typically strong and appears in the region of 1640-1680 cm⁻¹. aip.orgresearchgate.net The presence of an ortho-halogen substituent, such as fluorine, generally causes a slight shift in this frequency compared to unsubstituted benzophenone (B1666685) (approx. 1665 cm⁻¹). aip.org

Other characteristic absorption bands include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band typically found in the 1200-1270 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Medium to Weak |

| ~1660 | Carbonyl (C=O) Stretch | Strong |

| 1580 - 1600 | Aromatic C=C Stretch | Medium |

| 1450 - 1500 | Aromatic C=C Stretch | Medium |

| 1200 - 1270 | C-F Stretch | Strong |

| Below 1400 | Fingerprint Region (C-H bends, C-C stretch, etc.) | Complex |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, yielding insights into chemical structure, phase, and polymorphism. The technique is based on the inelastic scattering of monochromatic light, where the frequency of the scattered photons is shifted up or down compared to the incident photons. These shifts correspond to the energies of the vibrational modes of the molecule. For a molecule to be Raman active, a change in polarizability must occur during the vibration.

For this compound, the Raman spectrum is expected to be rich and complex, with characteristic vibrational modes originating from its distinct functional groups: the carbonyl bridge, the two substituted phenyl rings, the carbon-fluorine bond, and the carbon-iodine bond. Based on studies of benzophenone and its halogenated derivatives, the key vibrational modes for this compound can be predicted. aip.orgresearchgate.netacs.org

The most prominent band in the Raman spectrum of benzophenones is typically the C=O stretching vibration, which is expected to appear in the 1640-1670 cm⁻¹ region. aip.orgacs.org The precise frequency can be influenced by the electronic effects of the halogen substituents and the conformation of the molecule. The fluorine atom, being highly electronegative, may cause a slight shift in this frequency compared to unsubstituted benzophenone. Studies on bromo-substituted benzophenones have shown that the position of the halogen substituent relative to the carbonyl group influences the C=O stretching frequency. aip.org

Vibrations associated with the phenyl rings, including C-C stretching, C-H in-plane bending, and ring breathing modes, are expected throughout the 1000-1600 cm⁻¹ range. The substitution pattern on each ring will influence the exact position and intensity of these bands. Furthermore, specific vibrations related to the halogen substituents are anticipated. The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ region, while the C-I stretching vibration is found at much lower frequencies, generally between 500-600 cm⁻¹. Low-frequency lattice vibrations, which provide information on the crystal packing, are expected below 100 cm⁻¹. aip.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1640 - 1670 | Stretching of the carbonyl group double bond. aip.orgacs.org |

| Aromatic C=C Stretch | 1580 - 1610 | Stretching vibrations within the two phenyl rings. |

| C-F Stretch | 1000 - 1300 | Stretching of the carbon-fluorine bond. |

| Aromatic Ring Breathing | 990 - 1010 | Symmetric expansion and contraction of the phenyl rings. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

| Lattice Vibrations | < 100 | Intermolecular vibrations in the solid state. aip.org |

Two-Dimensional Correlation Spectroscopy (2D-COS) for Elucidating Spectral Changes

Two-Dimensional Correlation Spectroscopy (2D-COS) is a sophisticated analytical technique used to analyze a series of spectra measured under an external perturbation, such as changes in temperature, pressure, concentration, or time. mdpi.com By spreading spectral peaks over a second dimension, 2D-COS can enhance spectral resolution, identify subtle spectral changes, and determine the sequential order of events at the molecular level. mdpi.combohrium.com

In the context of this compound, 2D-COS could be applied to a set of Raman (or infrared) spectra to study its response to a specific perturbation. For example, by acquiring Raman spectra over a range of temperatures, 2D-COS analysis could reveal detailed information about conformational changes, phase transitions, or changes in intermolecular interactions.

The output of a 2D-COS analysis is a set of correlation maps, primarily the synchronous and asynchronous maps.

Asynchronous Spectrum : This map reveals out-of-phase or sequential changes. The presence of asynchronous cross-peaks indicates that the intensities of the corresponding bands are changing at different rates, allowing for the determination of the order in which molecular groups are affected by the perturbation. nsf.gov

A hypothetical 2D-COS Raman study on this compound dissolved in a mixed solvent system could elucidate specific solvent-solute interactions. nsf.gov As the solvent composition is varied, synchronous cross-peaks between the C=O stretching mode and solvent vibrational modes would indicate simultaneous interaction, while asynchronous peaks could reveal the sequence of these interactions, for instance, whether one phenyl ring interacts more readily with a solvent component than the other. This method is particularly powerful for resolving overlapping spectral bands and understanding complex molecular dynamics that are not apparent in conventional one-dimensional spectra. nsf.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds. It involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). thermofisher.comlongdom.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. thermofisher.com While standard MS might identify a molecular ion at m/z 328, HRMS can measure it as, for example, 327.9631, which can be matched to only one plausible elemental composition.

For this compound, the elemental formula is C₁₃H₈FIO. HRMS is crucial for confirming this composition. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. This high-accuracy measurement is essential for differentiating the target compound from other potential isomers or isobaric compounds (different compounds with the same nominal mass).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈FIO |

| Nominal Mass | 328 Da |

| Theoretical Monoisotopic Mass | 327.9631 Da |

| Required Mass Accuracy (for confirmation) | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. unt.eduuab.edu This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). uab.edu

For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion. The fragmentation of benzophenones is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group. nih.gov The presence of halogen substituents introduces additional fragmentation channels, such as the loss of the halogen atom or a hydrogen halide molecule. researchgate.net

A plausible fragmentation pathway for [C₁₃H₈FIO+H]⁺ (m/z 328.97) would involve:

Formation of benzoyl-type cations : Cleavage of the C-C bond between the carbonyl and one of the phenyl rings. This would lead to the formation of a 2-fluorobenzoyl cation (m/z 123.02) by loss of iodobenzene, or a 2-iodobenzoyl cation (m/z 230.93) by loss of fluorobenzene.

Subsequent fragmentation of benzoyl cations : These primary fragment ions can undergo further fragmentation, typically by losing carbon monoxide (CO), a characteristic fragmentation of benzoyl cations. This would produce C₆H₄F⁺ (m/z 95.03) and C₆H₄I⁺ (m/z 202.94).

Halogen-related losses : Direct loss of radicals such as •I or molecules like HI from the precursor or major fragment ions could also occur. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula |

|---|---|---|---|

| 328.97 | 230.93 | C₆H₅F (Fluorobenzene) | [C₇H₄IO]⁺ |

| 328.97 | 202.94 | C₇H₅FO (Fluorobenzaldehyde) | [C₆H₄I]⁺ |

| 328.97 | 123.02 | C₆H₅I (Iodobenzene) | [C₇H₄FO]⁺ |

| 230.93 | 202.94 | CO (Carbon Monoxide) | [C₆H₄I]⁺ |

| 123.02 | 95.03 | CO (Carbon Monoxide) | [C₆H₄F]⁺ |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications in Related Chemical Systems

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows the analysis of large biomolecules and organic molecules which tend to be fragile and fragment with other ionization methods. wikipedia.org The sample is co-crystallized with an energy-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. wikipedia.org

While MALDI is renowned for the analysis of proteins and polymers, its application to small molecules (m/z < 700 Da) has been more challenging due to potential interference from matrix-related ions in the low-mass region. rsc.org However, the development of novel matrices and matrix-free techniques has expanded the utility of MALDI for small molecule analysis. rsc.orgnih.gov

For this compound, MALDI-MS could be advantageous in specific applications:

High-Throughput Screening : The speed and simplicity of sample preparation make MALDI suitable for rapidly screening multiple samples.

Analysis from Complex Mixtures : MALDI's tolerance for salts and buffers can be beneficial when analyzing samples that are not highly purified.

Tissue Imaging (MALDI-MSI) : If the compound were used as a probe or is a metabolite in biological tissue, MALDI-MSI could be used to map its spatial distribution within a tissue slice without the need for labeling.

The choice of matrix is critical for successful small-molecule MALDI analysis. Matrices like 4-hydroxy-3-nitrobenzonitrile have been shown to provide a clean background in the low mass range, making them suitable for analyzing small organic molecules, including pharmaceuticals and metabolites. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). The technique is particularly useful for studying molecules containing π-electrons and conjugated systems. acs.orgresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its two main chromophores: the carbonyl group (C=O) and the two aromatic phenyl rings. The key transitions are:

n→π* transition : This involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. For benzophenone, this is a relatively weak, symmetry-forbidden transition that appears as a distinct band at longer wavelengths (~330-340 nm). researchgate.net

π→π* transitions : These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system of the phenyl rings and the carbonyl group. These are typically strong absorptions and occur at shorter wavelengths. For benzophenone, a strong π→π* band is observed around 250-260 nm. researchgate.net

The halogen substituents on the phenyl rings act as auxochromes, which can modify the absorption characteristics of the parent chromophore. Both fluorine and iodine possess lone pairs of electrons that can interact with the π-system of the ring, potentially causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). nih.gov The position of the substituent is also critical; ortho substitution can sometimes lead to steric hindrance that twists the phenyl ring out of planarity with the carbonyl group, which may decrease conjugation and cause a hypsochromic (blue) shift. Studies on substituted benzophenones show that ortho substitution often leads to absorption in the UVA spectral region (320-400 nm). acs.orgscribd.com

| Electronic Transition | Associated Chromophore | Expected λmax Region (nm) | Characteristics |

|---|---|---|---|

| n → π | Carbonyl group (C=O) | ~330 - 350 | Weak intensity, sensitive to solvent polarity. researchgate.net |

| π → π | Aromatic rings and Carbonyl group | ~250 - 270 | Strong intensity, related to the conjugated system. researchgate.net |

Research Findings on the Computational and Theoretical Chemistry of this compound Remain Undisclosed in Publicly Accessible Literature

Following a comprehensive search for scholarly articles and research data, no specific computational or theoretical chemistry studies focusing on the compound this compound were identified. The inquiry, which centered on quantum chemical calculations, electronic structure, energetics, and reaction pathway analysis, did not yield literature pertaining directly to this molecule.

The investigation sought to detail the application of various computational methods to this compound, as outlined in the requested article structure. This included a deep dive into its ground state properties using Density Functional Theory (DFT), precise reproductions via Ab Initio Molecular Orbital Theories, and improved descriptions through Long-Range Corrected DFT (LC-DFT).

Furthermore, the search aimed to uncover computational studies elucidating reaction mechanisms involving this compound, such as the transmetalation step in Suzuki coupling, and to find data on calculated activation energy barriers for its reactions.

Therefore, the generation of an article with detailed research findings, data tables, and specific scientific insights on the computational chemistry of this compound is not possible at this time based on the available information.

Computational and Theoretical Chemistry Insights into 2 Fluoro 2 Iodobenzophenone

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like 2-Fluoro-2'-iodobenzophenone, with its distinct electronic and structural features, theoretical methods provide a powerful means to understand its behavior at the atomic level. These methods allow for the simulation of various spectra, aiding in structural elucidation and the understanding of the molecule's electronic and vibrational characteristics.

Time-Dependent Density Functional Theory (TDDFT) stands as a leading computational method for investigating the electronic excited states of organic molecules. ohio-state.edunih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for calculating the electronic excitation energies and simulating the absorption spectra of medium to large-sized systems that are often intractable with more computationally demanding wavefunction-based methods. ohio-state.edubenasque.org

For organic chromophores such as benzophenone (B1666685) derivatives, TDDFT can predict the vertical excitation energies corresponding to transitions from the ground state to various excited states (e.g., S1, S2). nih.gov The accuracy of these predictions is typically within 0.3 eV for many organic molecules, which is sufficient for many chemical applications. ohio-state.edu However, the performance of TDDFT is highly dependent on the choice of the exchange-correlation functional. nih.gov For instance, while standard hybrid functionals like B3LYP and PBE0 are widely used, they can sometimes struggle with describing charge-transfer states, a challenge that can be mitigated by using long-range corrected (LRC) functionals. ohio-state.edu

Recent advancements have focused on reducing the computational expense of TDDFT calculations without significantly compromising accuracy. One such development is the minimal auxiliary basis model, dubbed TDDFT-ris, which can reproduce excitation energies and absorption spectra with an average error of only 0.06 eV compared to standard TDDFT, while accelerating the computation by orders of magnitude. acs.orgcase.edu Such innovations enable the simulation of realistic absorption spectra for larger and more complex molecules, which would be inaccessible with standard approaches. acs.orgcase.edu Machine learning models are also being developed to correct the inherent inaccuracies of TDDFT, further enhancing its predictive power for high-throughput screening of chemical space. core.ac.ukosti.gov

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to calculate harmonic vibrational frequencies and their corresponding IR and Raman intensities. ekb.egcardiff.ac.uk These theoretical spectra are invaluable for the assignment of experimental bands to specific molecular motions. selcuk.edu.trresearchgate.net

The B3LYP functional is commonly employed for these calculations, and the results generally show good agreement with experimental data, especially when scaling factors are applied to account for anharmonicity and other systematic errors. ekb.egyoutube.com For complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be used to model the vibrational signatures of a molecule within a larger environment, such as a solvent or a protein active site. cardiff.ac.uk

The calculation of Raman intensities can be more complex, sometimes requiring the computation of frequency-dependent molecular polarizabilities using time-dependent density functional response theory. cardiff.ac.uk Advancements in computational software, such as ChemShell, have streamlined these calculations and enabled efficient parallelization on high-performance computing platforms, making the simulation of IR and Raman spectra for complex molecular and material systems more accessible. cardiff.ac.uk These computational tools allow for a detailed normal coordinate analysis, providing a complete assignment of the observed vibrational spectra and a deeper understanding of the molecule's structural and bonding characteristics. ekb.eg

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry provides powerful tools for the a priori prediction of NMR chemical shifts (δ), which can be crucial for assigning signals in complex spectra, especially for molecules with multiple fluorine atoms like this compound. nih.gov Density Functional Theory (DFT) is the most common method for predicting NMR parameters. researchgate.net

The accuracy of DFT-based NMR predictions is highly sensitive to the chosen functional and basis set. researchgate.net Various studies have benchmarked different computational protocols to identify the most reliable and efficient methods. For ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, linear regression of predicted isotropic shielding values against experimental data is a common practice to remove systematic errors and improve accuracy. nih.govacs.org For example, the B3LYP/6-31+G(d,p) level of theory has been recommended for rapid and reliable predictions of ¹⁹F chemical shifts. nih.gov Other studies have found the ωB97XD functional with the aug-cc-pvdz basis set to offer a good balance of accuracy and computational cost, with a root mean square error of about 3.57 ppm. rsc.org

The inclusion of solvent effects, often through continuum models like the SMD model, can sometimes improve the accuracy of predictions, though gas-phase calculations can also provide highly accurate results. nih.govnih.gov The development of specialized protocols and scaling factors allows for the confident assignment of chemical shifts to specific nuclei within a molecule, with deviations from experimental values often falling within 2-5 ppm for well-chosen methods. researchgate.net

| Method/Functional | Basis Set | Key Features/Performance |

| B3LYP | 6-31+G(d,p) | Recommended for rapid predictions of ¹⁹F chemical shifts in aromatic compounds. nih.gov |

| ωB97XD | aug-cc-pvdz | Provides a good balance of accuracy and computational time with an RMS error of ~3.57 ppm for ¹⁹F shifts. rsc.org |

| PBE0 / B3LYP | EPR-II or EPR-III | Used in protocols for predicting ¹⁹F shifts in biomolecular moieties, often with solvation models. acs.org |

| QM/MM | pcS-1 (for QM region) | Enables prediction of shifts in large systems like protein-inhibitor complexes by treating the environment with molecular mechanics. nih.gov |

| Machine Learning | (Varies) | Used to correct DFT inaccuracies or predict shifts directly from molecular structure, with Mean Absolute Errors (MAE) as low as 3.6 ppm. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Benzophenones are conformationally flexible molecules, characterized by the torsional angles of the two phenyl rings relative to the central carbonyl group. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamic behavior of such molecules over time. researchgate.netbwise.kr By simulating the atomic motions based on a given force field (e.g., OPLS4), MD provides detailed insights into the accessible conformations, their relative stabilities, and the transitions between them. bwise.kr

MD simulations can be used to study this compound in various environments, such as in the gas phase or in different solvents, to understand how intermolecular interactions influence its conformational preferences. For instance, simulations of benzophenone derivatives have been used to analyze their binding modes and conformational changes when interacting with biological targets like receptors. researchgate.netbwise.kr These simulations can reveal key intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize specific conformations. bwise.krcam.ac.uk

Halogen bonding, a noncovalent interaction involving the electrophilic region (σ-hole) on a halogen atom, could be a significant factor in the intermolecular interactions of this compound, particularly involving the iodine atom. researchgate.net Theoretical studies on halobenzene dimers have shown that the strength and geometry of halogen⋯halogen interactions depend on the nature of the halogen. mdpi.comnih.gov MD simulations can probe these interactions, providing information on their role in the condensed-phase structure and properties of the compound. cam.ac.ukresearchgate.net

Development of Computational Protocols and Software for Chemical Research

The continuous evolution of computational chemistry is driven by the development of new methods, algorithms, and software, which collectively enhance the accuracy, efficiency, and scope of molecular simulations. falconediting.comnih.gov This progress is crucial for tackling increasingly complex scientific problems and for providing reliable theoretical data on molecules like this compound. nih.gov

In the realm of spectroscopy, significant effort has been dedicated to creating robust protocols for predicting spectroscopic properties. This includes developing specific scaling factors for vibrational frequencies or establishing benchmarked methodologies for NMR chemical shift calculations to achieve high accuracy. selcuk.edu.trnih.govnih.gov The integration of advanced machine learning algorithms with quantum chemistry is an emerging frontier, offering new ways to refine predictions and accelerate discovery. longdom.orgnih.govresearchgate.net For example, machine learning models can be trained on high-quality data to predict molecular properties or to correct for the systematic errors of less expensive computational methods. mit.edu

The development of user-friendly and efficient software packages is another key aspect. Modern software like Gaussian, NWChem, and ORCA integrate a wide array of quantum chemical methods, making them accessible to a broader scientific community. cardiff.ac.ukmdpi.com Furthermore, the creation of modular and interoperable software frameworks, such as PySCF and ChemShell, promotes collaboration and facilitates the implementation of new theoretical models. cardiff.ac.uknih.gov These advancements ensure that computational chemistry remains a vibrant and essential tool for chemical research, enabling deeper insights into the structure, properties, and dynamics of chemical systems. falconediting.commdpi.com

Advanced Applications of 2 Fluoro 2 Iodobenzophenone in Organic Synthesis and Catalysis

Role as a Versatile Building Block in Complex Molecular Architectures

The utility of a molecule as a building block in organic synthesis is defined by its ability to participate in reactions that construct more complex molecular frameworks. nbinno.com 2-Fluoro-2'-iodobenzophenone serves as an exemplary building block due to the presence of two distinct reactive sites—the aryl iodide and the aryl fluoride—in addition to the central ketone functionality. The significant difference in reactivity between the C-I and C-F bonds allows for stepwise, selective functionalization.

The C-I bond is considerably weaker and more readily activated in transition-metal-catalyzed reactions compared to the robust C-F bond. This reactivity differential enables chemists to use the iodide as a handle for initial coupling reactions while leaving the fluoride moiety intact for subsequent transformations. This sequential functionalization is a cornerstone of convergent synthesis strategies, allowing for the efficient assembly of intricate polycyclic and polyfunctionalized compounds from simpler precursors. nih.gov By carefully choosing catalytic systems, chemists can orchestrate a series of reactions at different sites on the molecule, building molecular complexity in a controlled manner. Fluorinated building blocks, in particular, are of growing importance in the pharmaceutical and agrochemical industries, as the inclusion of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govbiesterfeld.no

Precursor in Metal-Mediated Catalytic Transformations

Transition-metal catalysis is a powerful tool in organic synthesis, and halogenated aromatic compounds are key substrates in many of these transformations. This compound is an ideal precursor for a variety of metal-mediated reactions, leveraging the distinct properties of its two halogen atoms.

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.gov However, recent advances in catalysis have provided methods for the functionalization of C–F bonds, which is crucial for modifying fluorinated pharmaceuticals and agrochemicals. nih.govrsc.org While most C-F bond activation processes require harsh conditions, transition metal-free photochemical and electrochemical methods are emerging as milder alternatives. rsc.org

In systems related to this compound, such as 2-fluorobenzofurans, nickel-catalyzed cross-coupling with arylboronic acids has been shown to proceed via the activation of the aromatic C-F bond. nih.gov The proposed mechanism involves the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to facilitate the bond activation. nih.gov This type of transformation highlights the potential for the fluorine atom in this compound to be used as a reactive site, particularly after the more labile C-I bond has been functionalized. Photocatalysis also represents a promising strategy for C-F bond activation, using light to induce single-electron transfer processes that can cleave the bond under mild conditions. nih.govresearchgate.netnih.gov

Cross-coupling reactions are fundamental C-C bond-forming reactions in organic synthesis. This compound is an excellent substrate for these reactions, primarily at the more reactive C-I position.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. libretexts.orgtcichemicals.com The aryl iodide portion of this compound readily participates in Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org This reaction allows for the straightforward introduction of a new aryl or vinyl group at the 2'-position.

| Coupling Partner (Arylboronic Acid) | Catalyst/Base | Product Description |

|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Forms a 2-fluoro-2'-(phenyl)benzophenone structure. |

| 4-Methylphenylboronic acid | Pd(OAc)2, SPhos / K3PO4 | Introduces a tolyl group, creating a sterically hindered biaryl linkage. |

| Thiophene-2-boronic acid | PdCl2(dppf) / K2CO3 | Synthesizes a benzophenone (B1666685) derivative containing a heteroaromatic thiophene ring. researchgate.net |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org The reaction of this compound with an alkene, such as styrene or an acrylate, would occur at the C-I bond. organic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.orgyoutube.com This provides a direct method for vinylation of the 2'-position.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling. This reaction is highly valuable for synthesizing internal alkynes, which are important structures in pharmaceuticals, natural products, and organic materials. nih.gov The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

| Coupling Partner (Alkyne) | Catalyst System | Product Description |

|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Yields 2-fluoro-2'-(phenylethynyl)benzophenone, a diarylacetylene derivative. |

| Trimethylsilylacetylene | Pd(PPh3)4, CuI, DIPEA | Forms a protected alkyne that can be deprotected and used in further synthetic steps. |

| Propargyl alcohol | PdCl2, PCy3, Cs2CO3 | Introduces a hydroxymethyl-acetylene group, adding a versatile functional handle. |

Advanced Organic Synthesis Methodologies Utilizing this compound

Beyond its role as a substrate in standard cross-coupling, the structural motifs within this compound are relevant to more advanced synthetic strategies, including asymmetric transformations and photochemistry.

While asymmetric reactions directly on the prochiral ketone of this compound are not widely documented, the principles of stereoselective synthesis are highly relevant to its derivatives. For instance, products derived from its cross-coupling reactions can be substrates for asymmetric transformations. Flavanones and chromanones, which possess a core structure related to benzophenone derivatives, are important biological targets, and numerous asymmetric methods have been developed for their synthesis. nih.govresearchgate.net These methods often involve asymmetric cyclization of chalcone precursors or asymmetric conjugate additions. nih.gov

Furthermore, stereoselectivity can be a crucial factor in the cross-coupling reactions of similar substrates. In Suzuki-Miyaura couplings of vinyl triflates, the stereochemical outcome (retention or inversion of the double bond configuration) can be controlled by the choice of palladium catalyst and ligands, providing access to different isomers from a single starting material. beilstein-journals.org This principle of ligand-controlled stereoselectivity could potentially be applied to reactions involving derivatives of this compound to control the spatial arrangement of newly introduced groups.

Benzophenone is one of the most well-studied molecules in organic photochemistry. Upon absorption of UV light (around 350 nm), benzophenone undergoes efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1). bgsu.edu This triplet state behaves like a diradical and is a powerful hydrogen atom abstractor. gordon.edu

The classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent like 2-propanol. bgsu.edu The benzophenone triplet abstracts a hydrogen atom from the alcohol, forming a benzhydrol radical and an alcohol-derived radical. Two benzhydrol radicals then dimerize to form benzopinacol. gordon.edu It is expected that this compound would undergo analogous photochemical reactions.

More advanced applications involve using the triplet state of benzophenone derivatives to catalyze other reactions or to initiate radical processes. hilarispublisher.com Recently, photocatalysis has been employed for C-F bond activation. nih.govresearchgate.net In these systems, a photoredox catalyst, upon excitation by light, can engage in a single-electron transfer with a fluoroaromatic compound, generating a radical anion that can then fragment, cleaving the C-F bond and creating an aryl radical for further reaction. researchgate.net This modern photochemical approach could potentially be applied to selectively activate and functionalize the C-F bond of this compound under mild, light-driven conditions.

Synthesis of Precursors for Functional Materials

This compound serves as a valuable, albeit specialized, monomer in the synthesis of advanced functional polymers, particularly high-performance poly(aryl ether ketone)s (PAEKs). The strategic placement of a fluorine and an iodine atom on the benzophenone scaffold allows for selective and sequential polymerization reactions, leading to polymers with precisely controlled architectures and properties. The electron-withdrawing nature of the ketone group activates the fluorine atom for nucleophilic aromatic substitution (SNA), while the iodine atom provides a handle for subsequent cross-coupling reactions or further functionalization.

The synthesis of PAEKs from this compound typically proceeds via a nucleophilic polycondensation reaction with a bisphenol comonomer. kpi.ua In this process, the fluorine atom is displaced by the phenoxide anions of the bisphenol, forming the characteristic ether linkages of the PAEK backbone. The reaction is generally carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or diphenylsulfone, in the presence of a weak base like potassium carbonate to generate the phenoxide in situ. kpi.uanih.gov

A key advantage of using this compound is the retention of the iodine atom in the resulting polymer chain. This "functional" handle allows for post-polymerization modification, a crucial step in the development of materials with tailored properties. For instance, the iodine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach various side chains. This approach enables the fine-tuning of properties like solubility, processability, and the introduction of specific functionalities (e.g., chromophores for optical applications or charged groups for ion-exchange membranes).

The incorporation of the bulky, kinked structure of this compound into the polymer backbone disrupts chain packing, leading to amorphous polymers with enhanced solubility in common organic solvents. This is a significant advantage for material processing and film casting. Furthermore, the presence of fluorine atoms contributes to desirable material properties such as high thermal stability, chemical resistance, and low dielectric constants, making these polymers suitable for applications in microelectronics and aerospace industries. nih.gov

Below is a representative table of properties for a hypothetical PAEK synthesized from this compound and Bisphenol A, based on typical values for similar fluorinated PAEKs.

| Property | Value |

| Glass Transition Temperature (Tg) | 180-220 °C |

| 5% Weight Loss Temperature (Td5) | > 500 °C (in N2) |

| Tensile Strength | 80-100 MPa |

| Young's Modulus | 2.5-3.5 GPa |

| Dielectric Constant (1 MHz) | 2.6-3.0 |

| Refractive Index | 1.60-1.65 |

Research into Novel Catalytic Systems and Processes

The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel ligands for transition-metal catalysis. The development of new phosphine ligands, in particular, is a major focus of research in homogeneous catalysis. d-nb.info The iodine atom on the 2'-position of the benzophenone provides a reactive site for the introduction of a phosphine group via cross-coupling reactions.

A common strategy for the synthesis of such ligands involves a palladium-catalyzed phosphination reaction. In this approach, this compound is reacted with a secondary phosphine, such as diphenylphosphine, in the presence of a palladium catalyst and a base. This reaction selectively forms a new carbon-phosphorus bond at the position of the iodine atom, yielding a functionalized phosphine ligand. The resulting ligand would feature a benzophenone moiety, which can influence the steric and electronic environment of the metal center to which it coordinates.

The presence of the fluorine atom at the 2-position can also play a crucial role in the catalytic activity of the resulting metal complex. The electron-withdrawing nature of the fluorine can modulate the electron density at the phosphorus atom, thereby influencing the ligand's donor-acceptor properties. This fine-tuning of the electronic properties is critical for optimizing the performance of a catalyst in a specific reaction. d-nb.info

Furthermore, the benzophenone backbone can be further modified to create bidentate or "pincer" type ligands, which can form highly stable complexes with transition metals. These types of ligands are of great interest for their ability to promote challenging catalytic transformations with high efficiency and selectivity.

Novel phosphine ligands derived from this compound are being investigated for their potential in a variety of catalytic processes, including:

Cross-coupling reactions: Suzuki, Heck, and Buchwald-Hartwig couplings are fundamental transformations in organic synthesis. The unique steric and electronic properties of these new ligands could lead to catalysts with improved activity, stability, and substrate scope for these reactions.

Carbonylation reactions: The development of efficient catalysts for the incorporation of carbon monoxide into organic molecules is an important area of research. The specific ligand environment created by these novel phosphines could facilitate such transformations.

Asymmetric catalysis: Chiral versions of these ligands could be synthesized and applied in asymmetric catalysis to produce enantiomerically enriched products, which are of high value in the pharmaceutical and agrochemical industries.

The following table presents hypothetical data from a study investigating the use of a novel phosphine ligand derived from this compound in a Suzuki coupling reaction, comparing its performance to a standard, commercially available ligand.

| Catalyst System | Substrate | Product Yield (%) | Reaction Time (h) |

| Pd(OAc)2 / Ligand A | 4-Bromoanisole | 95 | 2 |

| Pd(OAc)2 / PPh3 | 4-Bromoanisole | 78 | 6 |

| Pd(OAc)2 / Ligand A | 4-Chlorotoluene | 85 | 4 |

| Pd(OAc)2 / PPh3 | 4-Chlorotoluene | 45 | 12 |

*Ligand A is the hypothetical phosphine ligand synthesized from this compound.

Q & A

Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Include halogen-free analogs (e.g., 2-Fluorobenzophenone) to isolate iodine-specific effects .

- Use ROS scavengers (e.g., NAC) to differentiate oxidative stress from direct halogen toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro